molecular formula C9H13NO3 B046921 1-N-Alloc-4-piperidone CAS No. 306296-67-3

1-N-Alloc-4-piperidone

Cat. No. B046921
M. Wt: 183.2 g/mol
InChI Key: TUEIRODWNWORRI-UHFFFAOYSA-N
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Description

Introduction 1-N-Alloc-4-piperidone is a chemical compound used as an intermediate in organic synthesis and pharmaceutical manufacturing. It belongs to the class of organic chemicals known as piperidones, characterized by a 6-carbon ring substituted with nitrogen and a double-bonded oxygen atom.

Synthesis Analysis The synthesis of 1-N-Alloc-4-piperidone derivatives often involves multi-step reactions including reduction, substitution, condensation, and hydrolysis. Techniques such as Michael addition, Dieckmann cyclization, and decarboxylation are commonly employed. The total yield can vary significantly depending on the synthesis route and reaction conditions used (Shen Ning, 2011; Wang Dong-hua, 2007).

Molecular Structure Analysis Piperidones are characterized by their unique molecular structure that includes a piperidone ring, often analyzed using techniques like IR, NMR, and MS. The piperidone ring can exhibit various conformations, affecting the compound's chemical reactivity and biological activity (Yu Lei et al., 2023).

Chemical Reactions and Properties 1-N-Alloc-4-piperidone undergoes typical organic reactions such as condensation, polymerization, and alkylation, forming various derivatives. These reactions are critical for creating pharmaceutical intermediates and functional materials (A. R. Cruz et al., 2009; M. Faul et al., 2003).

Scientific Research Applications

Synthesis of Pharmacological Compounds

1-N-Alloc-4-piperidone serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the development of p38 MAP kinase inhibitors, which are potential treatments for conditions like rheumatoid arthritis and psoriasis. A notable example is a compound developed through a novel synthesis suitable for large-scale preparation, involving key steps such as tandem Heck-lactamization and Grignard addition, demonstrating its utility in drug development programs (Chung et al., 2006).

Green Chemistry Approaches

The compound also facilitates green chemistry approaches in the synthesis of N-substituted piperidones and piperidines. This method was applied to produce key starting materials for the synthesis of LY317615, an antiangiogenic agent, showcasing the environmental benefits and efficiency of utilizing 1-N-Alloc-4-piperidone in the synthesis of medically relevant compounds (Faul et al., 2003).

Anticancer Research

Additionally, 1-N-Alloc-4-piperidone derivatives have been investigated for their cytotoxic properties against various cancer cell lines. Research into 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues has revealed promising cytotoxic agents, with certain compounds displaying marked cytotoxicity toward various leukemic and neoplastic cells. This research illustrates the potential of these molecules in the development of new anticancer agents (Dimmock et al., 2001).

Anti-inflammatory and Anti-proliferative Properties

The compound is also foundational in the creation of curcumin analogs, such as CLEFMA, which exhibit anti-proliferative activity in lung adenocarcinoma cells, offering insights into alternative modes of cell death in apoptosis-resistant cancers. This underscores its importance in the synthesis of compounds with anti-cancer and anti-inflammatory properties (Lagisetty et al., 2010).

Development of Novel Antiplatelet Agents

1-N-Alloc-4-piperidone derivatives have been synthesized and evaluated for their antiplatelet activities. These studies have led to the identification of compounds that significantly inhibit platelet aggregation, underscoring the potential of 1-N-Alloc-4-piperidone derivatives in the development of new antiplatelet agents (Park et al., 2008).

Safety And Hazards

1-N-Alloc-4-piperidone is considered hazardous. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidones, including 1-N-Alloc-4-piperidone, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis of piperidone derivatives and their biological properties .

properties

IUPAC Name

prop-2-enyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEIRODWNWORRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373332
Record name 1-N-Alloc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Alloc-4-piperidone

CAS RN

306296-67-3
Record name 1-N-Alloc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-ALLOC-4-PIPERIDONE
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